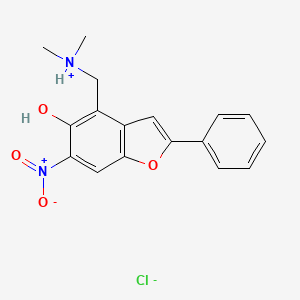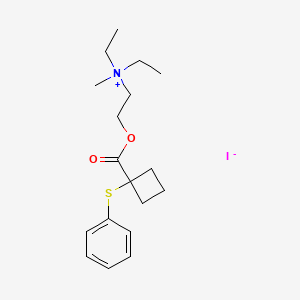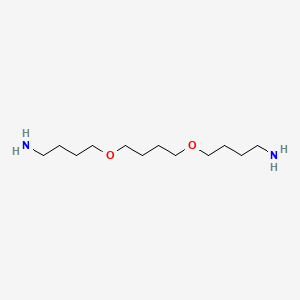
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a benzylamino group and a p-methoxyphenyl group attached to a propiophenone backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride typically involves the following steps:
Formation of the Propiophenone Backbone: The initial step involves the synthesis of the propiophenone backbone through a Friedel-Crafts acylation reaction. This reaction involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzylamino Group: The next step involves the introduction of the benzylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the propiophenone intermediate with benzylamine under basic conditions.
Methoxylation: The final step involves the introduction of the p-methoxy group through an electrophilic aromatic substitution reaction. This can be achieved by reacting the intermediate with methoxybenzene in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylamino-p-methoxybenzoic acid.
Reduction: Formation of 3-(Benzylamino)-3-(p-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzylamino)-3-phenylpropiophenone hydrochloride: Lacks the p-methoxy group.
3-(Amino)-3-(p-methoxyphenyl)propiophenone hydrochloride: Lacks the benzyl group.
3-(Benzylamino)-3-(p-methoxyphenyl)butanone hydrochloride: Has a butanone backbone instead of a propiophenone backbone.
Uniqueness
3-(Benzylamino)-3-(p-methoxyphenyl)propiophenone hydrochloride is unique due to the presence of both benzylamino and p-methoxyphenyl groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
24210-99-9 |
|---|---|
Molekularformel |
C23H24ClNO2 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
3-(benzylamino)-3-(4-methoxyphenyl)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-26-21-14-12-19(13-15-21)22(24-17-18-8-4-2-5-9-18)16-23(25)20-10-6-3-7-11-20;/h2-15,22,24H,16-17H2,1H3;1H |
InChI-Schlüssel |
JMUDZEPANZIPCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


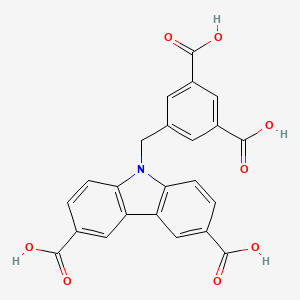
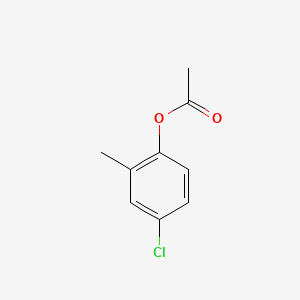

![Propanedinitrile, [[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B13747958.png)
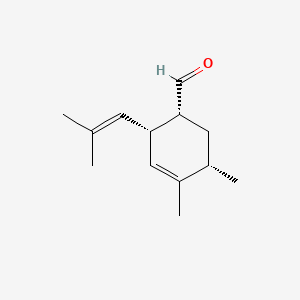
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
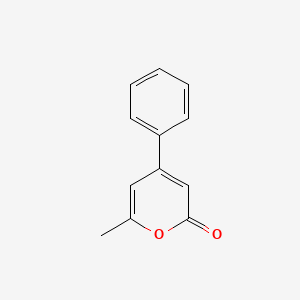
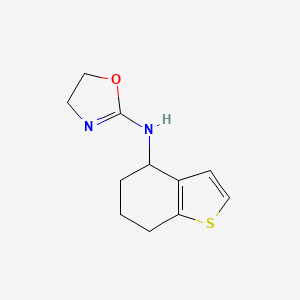
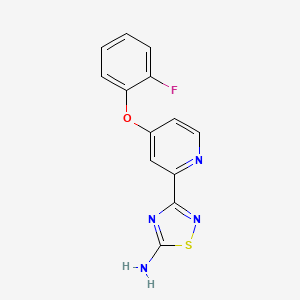
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
